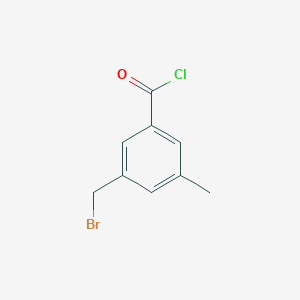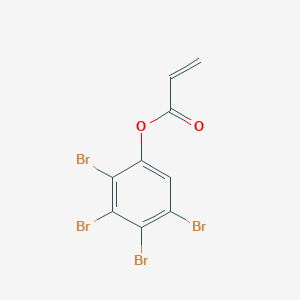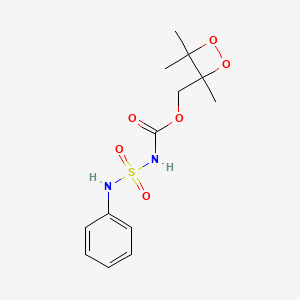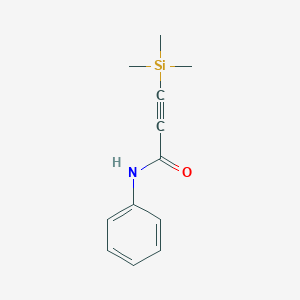
3-(Bromomethyl)-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a methyl group attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylbenzoyl chloride typically involves multiple steps. One common method starts with the bromination of 5-methylbenzoyl chloride using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This step introduces the bromomethyl group at the meta position relative to the methyl group on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The benzoyl chloride group can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(Hydroxymethyl)-5-methylbenzoyl chloride or 3-(Cyanomethyl)-5-methylbenzoyl chloride.
Oxidation: Products like 3-(Bromomethyl)-5-methylbenzoic acid.
Reduction: Products such as 3-(Bromomethyl)-5-methylbenzyl alcohol.
Scientific Research Applications
3-(Bromomethyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, while the benzoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the benzoyl chloride group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-methylbenzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-4-methylbenzoyl chloride: Similar structure but with the methyl group at the para position.
3-(Bromomethyl)-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the benzoyl chloride group.
Uniqueness
3-(Bromomethyl)-5-methylbenzoyl chloride is unique due to the presence of both a bromomethyl group and a benzoyl chloride group on the same benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
105578-28-7 |
|---|---|
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylbenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
MARORIPGLFJYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)



![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)

![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)



